(2S)-2-amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol is a chemical compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and an ethan-1-ol moiety. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
- (2S)-2-amino-2-(3-bromo-4-methylphenyl)ethan-1-ol
- (2S)-2-amino-2-(3-iodo-4-methylphenyl)ethan-1-ol
Uniqueness
(2S)-2-amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These differences can influence the compound’s reactivity, biological activity, and overall chemical behavior .
Properties
Molecular Formula |
C9H12FNO |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-3-7(4-8(6)10)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI Key |
HUDLLSSBPHVCJR-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CO)N)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CO)N)F |
Origin of Product |
United States |
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